molecular formula C6H13ClN2 B2499763 2,2-Dimethylcyclopropane-1-carboximidamide hydrochloride CAS No. 1314964-35-6

2,2-Dimethylcyclopropane-1-carboximidamide hydrochloride

Cat. No.: B2499763
CAS No.: 1314964-35-6
M. Wt: 148.63
InChI Key: YSVZFOLYAKWOHE-UHFFFAOYSA-N
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Description

2,2-Dimethylcyclopropane-1-carboximidamide hydrochloride is a chemical compound with the molecular formula C6H12N2·HCl. It is known for its unique cyclopropane ring structure, which imparts distinct chemical properties. This compound is often used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylcyclopropane-1-carboximidamide hydrochloride typically involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with an appropriate amidating agent, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

    Temperature: Room temperature to moderate heating.

    Solvents: Common solvents like dichloromethane or ethanol.

    Catalysts: Acid catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized for efficiency and cost-effectiveness, often incorporating advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylcyclopropane-1-carboximidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imidamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

2,2-Dimethylcyclopropane-1-carboximidamide hydrochloride is utilized in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethylcyclopropane-1-carboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The imidamide group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethylcyclopropane-1-carboxylic acid
  • 2,2-Dimethylcyclopropane-1-carboxamide
  • 2,2-Dimethylcyclopropane-1-carboxylate

Uniqueness

2,2-Dimethylcyclopropane-1-carboximidamide hydrochloride is unique due to its specific combination of a cyclopropane ring and an imidamide group, which imparts distinct reactivity and stability. This makes it particularly valuable in research applications where these properties are advantageous.

Properties

IUPAC Name

2,2-dimethylcyclopropane-1-carboximidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.ClH/c1-6(2)3-4(6)5(7)8;/h4H,3H2,1-2H3,(H3,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVZFOLYAKWOHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C(=N)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314964-35-6
Record name 2,2-dimethylcyclopropane-1-carboximidamide hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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